![molecular formula C20H23N3 B1345225 3-[[4-(2-苯乙基)哌嗪-1-基]甲基]苯甲腈 CAS No. 918479-51-3](/img/structure/B1345225.png)

3-[[4-(2-苯乙基)哌嗪-1-基]甲基]苯甲腈

描述

“3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile” is a compound that belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .

Synthesis Analysis

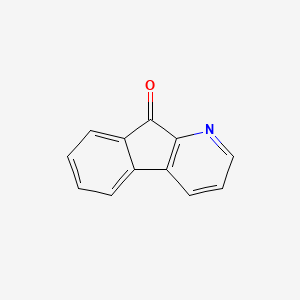

The synthesis of similar compounds has been described in the literature. For instance, a new benzanthrone dye-3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one was synthesized by a bromine atom nucleophilic substitution reaction . The structure of the obtained benzanthrone derivative was characterized by NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis .Molecular Structure Analysis

The structure of a similar compound, “3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one”, was characterized by NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis .Chemical Reactions Analysis

The synthesis of “3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one” involved a bromine atom nucleophilic substitution reaction .科学研究应用

Hepatitis C Virus Inhibition

2-((4-arylpiperazin-1-yl)methyl)benzonitrile衍生物,与所讨论的化合物结构相似,已被确认为有效的丙型肝炎病毒(HCV)抑制剂。这些化合物显示出在病毒进入阶段阻断HCV复制的潜力,具有单独或联合治疗应用的可能性 (Jiang et al., 2020)。

抗病毒和抗微生物活性

Piperazine的尿素和硫脲衍生物,与感兴趣的化合物结构相似,已被合成并评估其对烟草花叶病毒(TMV)的抗病毒活性和抗微生物活性。某些衍生物表现出有希望的抗病毒和强效抗微生物活性 (Reddy et al., 2013)。

PD-1/PD-L1抑制剂用于癌症治疗

包括3-(4-((5-((2-甲基联苯基-3-基)甲氧基)-2-(哌嗪-1-基甲基)苯氧基)甲基)-1H-1,2,3-三唑-1-基)苯甲腈在内的一系列衍生物显示出对PD-1/PD-L1相互作用的抑制活性,这在癌症治疗中具有重要意义。这些化合物可以与PD-L1相互作用,表明它们有潜力作为PD-1/PD-L1信号通路的抑制剂 (Narva et al., 2020)。

抗菌和酶抑制

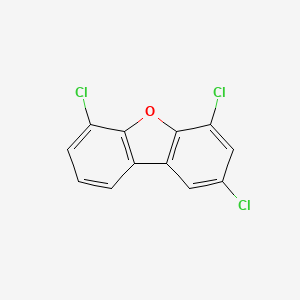

具有哌嗪连接剂的新型双(吡唑-苯并呋喃)杂化物已被合成,并展示出强效的抗菌效果和生物膜抑制活性。它们还显示出对MurB酶的抑制活性,这在应对抗生素耐药性中具有重要意义 (Mekky & Sanad, 2020)。

发光性能和光诱导电子转移

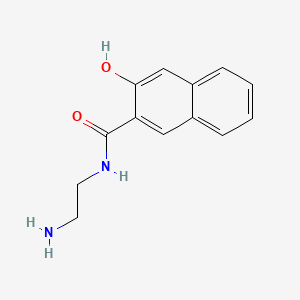

已研究了哌嗪取代萘酰亚胺化合物的发光性能和光诱导电子转移(PET)过程。这些性质在pH探针和传感器的开发中具有重要意义 (Gan et al., 2003)。

反应性能和吸附行为

已调查了与3-[[4-(2-苯乙基)哌嗪-1-基]甲基]苯甲腈类似结构的化合物的反应性能和吸附行为,如3-(1-金刚烷基)-4-苯基-1-[(4-苯基哌嗪基)甲基]-1H-1,2,4-三唑-5(4H)-硫酮。这项研究有助于了解这类化合物与生物系统的稳定性和相互作用 (Al-Ghulikah et al., 2021)。

设计和合成作为HCV进入抑制剂

已探讨了2-((4-双芳基甲基哌嗪-1-基)甲基)苯甲腈衍生物作为HCV进入抑制剂的设计和合成。这些化合物显示出对HCV的高效性,表明它们有潜力作为抗病毒治疗剂 (Wang et al., 2022)。

属性

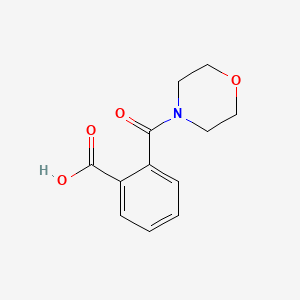

IUPAC Name |

3-[[4-(2-phenylethyl)piperazin-1-yl]methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3/c21-16-19-7-4-8-20(15-19)17-23-13-11-22(12-14-23)10-9-18-5-2-1-3-6-18/h1-8,15H,9-14,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQLLNLEUJZWBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=CC=CC=C2)CC3=CC(=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635970 | |

| Record name | 3-{[4-(2-Phenylethyl)piperazin-1-yl]methyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile | |

CAS RN |

918479-51-3 | |

| Record name | 3-{[4-(2-Phenylethyl)piperazin-1-yl]methyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。